6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound. It is known for its unique structure, which combines elements of pyrans, benzoates, and thiadiazoles. Its diverse structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate typically involves multiple steps. Here's a simplified pathway:
Formation of the 1,3,4-thiadiazole Ring: : Starting with a suitable thioamide and a hydrazine derivative, the 1,3,4-thiadiazole ring can be formed through cyclization under acidic or basic conditions.
Attachment of the 2-ethylbutanamido Group: : The thiadiazole derivative can be reacted with 2-ethylbutanoyl chloride in the presence of a base to attach the 2-ethylbutanamido group.
Formation of the Pyran Ring: : The compound then undergoes a series of reactions to form the 4H-pyran-3-yl core. This typically involves the condensation of an appropriate aldehyde with a 1,3-dicarbonyl compound, followed by cyclization.
Coupling with 3-methylbenzoate: : Finally, the pyran derivative is coupled with 3-methylbenzoate under esterification conditions, using agents like DCC (dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production would scale up the above synthetic routes, optimizing conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesisers could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the carbonyl groups in the pyran ring or the amide linkage, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiadiazole moiety. For example, the benzoate group can be modified through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: : Reagents like halogens (e.g., bromine), sulfonyl chlorides, or nitro groups can be used in substitution reactions, often in the presence of Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: : Sulfoxides, sulfones, and oxo derivatives.
Reduction: : Alcohols and reduced amide derivatives.
Substitution: : Halogenated, sulfonylated, or nitro-substituted derivatives, depending on the substituent used.
Scientific Research Applications
Chemistry
This compound can be used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a versatile scaffold for the development of novel chemical entities.
Biology
In biological research, the compound's unique structure allows it to be used in studying enzyme interactions, receptor binding, and as a probe for biological pathways involving sulfur, nitrogen, and oxygen heterocycles.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structural components are characteristic of various bioactive molecules, suggesting potential activity in antimicrobial, anticancer, or anti-inflammatory agents.
Industry
Industrial applications might include its use in material sciences, for the development of new polymers, or as a precursor in the synthesis of other specialty chemicals.
Mechanism of Action
The compound's mechanism of action depends on its interaction with various molecular targets. For instance:
Molecular Targets: : Enzymes with active sites that can accommodate its bulky structure, receptors with specific affinity for its functional groups, or DNA/RNA sequences that can be intercalated or bound.
Pathways Involved: : The specific pathways may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of nucleic acid function. Its thiadiazole and pyran rings, along with the amide and ester linkages, allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: : Compounds with 1,3,4-thiadiazole rings are known for their antimicrobial and anticancer properties.
Pyran Derivatives: : Molecules containing pyran rings are often found in natural products and exhibit a wide range of biological activities.
Benzoate Esters: : Known for their use in fragrance and flavor industries, as well as potential medicinal properties.
Uniqueness
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate apart is its combination of these functional groups within a single molecule. This allows it to exhibit a broader range of chemical reactivity and biological activity compared to simpler derivatives.
There you have it—a detailed look at this fascinating compound. What caught your eye the most?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-7-13(3)9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIDNXRUUZJYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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